Absence of Published Quantitative Biological Data Precludes Direct Head-to-Head Comparison for N-Benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide
No primary research paper, patent, or authoritative database could be identified that reports quantitative biological potency data (e.g., IC50, MIC, Ki) for the exact compound N-benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide. The closest structurally characterized analog with published data is benzofuropyrimidinedione 23, a compound from the same scaffold series, which demonstrated a synergistic effect with fluconazole on a resistant Candida albicans strain at a co-administration concentration of 100 µM when combined with 64 µg/mL fluconazole, reducing fungal growth by approximately 50% relative to fluconazole alone [1]. However, compound 23 differs by lacking the N1-acetamide-N-benzyl motif present in the target compound, meaning these data cannot be directly extrapolated.
| Evidence Dimension | In vitro antifungal synergy with fluconazole against C. albicans resistant strain (CA-ALB-R) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Benzofuropyrimidinedione 23 at 100 µM + 64 µg/mL fluconazole reduced growth by ~50% vs. fluconazole alone |
| Quantified Difference | Cannot be calculated; data for target compound absent |
| Conditions | Broth microdilution co-administration assay, 24 h, 37 °C, C. albicans resistant strain |
Why This Matters
The absence of direct quantitative data means any selection of the target compound over a close analog must be justified by a user's own experimental results in the specific assay of interest, not by existing literature.
- [1] Dao, V. H., et al. (2018). Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. Bioorganic & Medicinal Chemistry Letters, 28(13), 2250-2255. doi:10.1016/j.bmcl.2018.05.044 View Source
